molecular formula C11H10BBrFNO4 B577409 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257647-82-7

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B577409
CAS No.: 1257647-82-7
M. Wt: 329.916
InChI Key: POSHLJSRMPWZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is further substituted with a bromo-fluorophenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-bromo-2-fluoroaniline with boronic acid derivatives under specific conditions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form boronic acids or esters.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a fluorophenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and bases like potassium carbonate for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and esters, depending on the specific reaction and conditions used.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its boron content, which is useful in boron neutron capture therapy.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition and as a catalyst. The pathways involved often include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BBrFNO4/c1-15-5-9(16)18-12(19-10(17)6-15)7-3-2-4-8(13)11(7)14/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHLJSRMPWZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BBrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746339
Record name 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257647-82-7
Record name 2-(3-Bromo-2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257647-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.